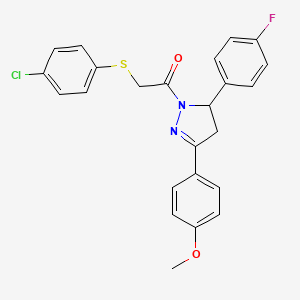
2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. It might also include information about the compound’s uses or applications, if known.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features. This might be based on experimental techniques such as X-ray crystallography, or on computational methods.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes. This might include its reactivity, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, its solubility, its stability, and its reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the synthesis of novel Schiff bases and pyrazoline derivatives with potential antimicrobial properties. These compounds, including those related to the specified chemical structure, have been synthesized through various chemical reactions and evaluated for their in vitro antimicrobial activity. Notably, some derivatives have shown excellent antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (Puthran et al., 2019).
Structural Characterization and Crystal Studies
Isostructural compounds with chloro and fluoro substituents have been synthesized and characterized through single crystal diffraction. Such studies provide valuable insights into the molecular conformation and intermolecular interactions of these compounds, which are crucial for understanding their physicochemical properties and potential biological activities (Kariuki et al., 2021).
Synthetic Methodologies and Chemical Analysis
Efforts have been made to develop efficient synthetic routes for the preparation of pyrazoline and thiazole derivatives, including the use of microwave-assisted synthesis. These methods aim to improve the yield and reduce the reaction time of synthesizing such compounds. Additionally, detailed spectroscopic analysis has been employed to characterize the molecular structure and evaluate the physicochemical properties of these compounds (Katade et al., 2008).
Biological Activity and Pharmacological Evaluation
Several pyrazoline-based compounds have been synthesized and assessed for their pharmacological properties, including anticancer and anti-HIV activities. These studies involve evaluating the biological activity of these compounds against various cancer cell lines and HIV, showcasing the potential therapeutic applications of such molecules (Patel et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound. This might include its toxicity, its flammability, or any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, potential modifications, or potential new synthetic methods.
I hope this general information is helpful. If you have more specific questions about a particular type of analysis, I would be happy to try to help further.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-30-20-10-4-16(5-11-20)22-14-23(17-2-8-19(26)9-3-17)28(27-22)24(29)15-31-21-12-6-18(25)7-13-21/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHUENRNIORGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate](/img/structure/B2745729.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)
![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)
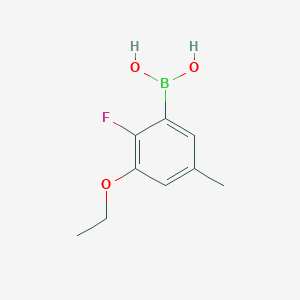
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)
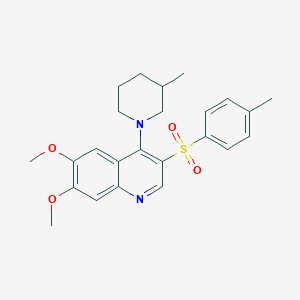
![2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2745740.png)
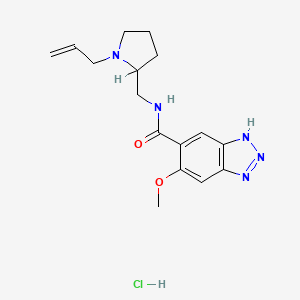
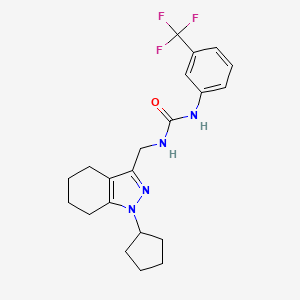
![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)